molecular formula C14H16N4O3 B2521581 (2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide CAS No. 2097939-70-1

(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide

Cat. No.: B2521581
CAS No.: 2097939-70-1
M. Wt: 288.307
InChI Key: GQUKDRWWTYZIDC-SNAWJCMRSA-N
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Description

(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Investigation of Metabolism and Pharmacokinetics

Studies on compounds like GSK1322322, a peptidase deformylase inhibitor, highlight the importance of understanding the metabolism and disposition of pharmaceutical compounds in humans. These studies, such as the one conducted by Donna B. Mamaril-Fishman et al. (2014), often involve investigating how drugs are absorbed, metabolized, and eliminated from the body, utilizing methodologies that could be relevant for the study of "(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide" (Mamaril-Fishman et al., 2014).

Properties

IUPAC Name

3,6-dimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-8-7-10(12-9(2)18-21-14(12)17-8)13(20)16-6-4-5-11(19)15-3/h4-5,7H,6H2,1-3H3,(H,15,19)(H,16,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUKDRWWTYZIDC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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